3-(Aminomethyl)piperidine-2,6-dione;hydrochloride
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Overview
Description
3-(Aminomethyl)piperidine-2,6-dione;hydrochloride is a functionalized Cereblon ligand used for the development of protein degrader building blocks. It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers. This compound serves as a basic building block for the development of a protein degrader library .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Aminomethyl)piperidine-2,6-dione;hydrochloride involves several steps:
Protection of L-Glutamine: In an alkaline medium, L-Glutamine is protected to obtain the tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by 4-dimethylaminopyridine, N-carbonyl dimidazoles cyclize the protected L-Glutamine to form tertiary fourth oxygen formoxyl-3-amino-2,6-piperidine dione.
Deprotection and Hydrochloride Formation: The cyclized product is deprotected in an acid medium, and hydrochloric acid salt is added to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is simple, with mild reaction conditions, and does not require high-pressure hydrogenation, making it cost-effective and suitable for industrialization .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)piperidine-2,6-dione;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group allows for substitution reactions with carboxyl-containing linkers.
Peptide Coupling Reactions: The presence of the amine group facilitates peptide coupling reactions.
Common Reagents and Conditions
Reagents: Common reagents include carboxyl-containing linkers and peptide coupling agents.
Conditions: Reactions typically occur under mild conditions, often in the presence of catalysts like 4-dimethylaminopyridine.
Major Products
The major products formed from these reactions are protein degrader building blocks, which are used in the development of targeted protein degradation therapies .
Scientific Research Applications
3-(Aminomethyl)piperidine-2,6-dione;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various compounds.
Biology: It serves as a functionalized Cereblon ligand for developing protein degrader building blocks.
Medicine: It is involved in the development of targeted protein degradation therapies, which are used to treat various diseases by degrading specific proteins.
Industry: It is used in the production of protein degrader libraries for drug discovery and development
Mechanism of Action
The compound exerts its effects by acting as a functionalized Cereblon ligand. It allows rapid conjugation with carboxyl linkers via peptide coupling reactions. This mechanism is crucial for the development of protein degrader building blocks, which target specific proteins for degradation .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride
- Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride
- 3-Hydroxypiperidine hydrochloride
Uniqueness
3-(Aminomethyl)piperidine-2,6-dione;hydrochloride is unique due to its functionalized Cereblon ligand properties, which make it highly suitable for developing protein degrader building blocks. Its ability to rapidly conjugate with carboxyl linkers sets it apart from other similar compounds .
Properties
CAS No. |
2940956-04-5 |
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Molecular Formula |
C6H11ClN2O2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
3-(aminomethyl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C6H10N2O2.ClH/c7-3-4-1-2-5(9)8-6(4)10;/h4H,1-3,7H2,(H,8,9,10);1H |
InChI Key |
VCOTYEDGYFPNEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1CN.Cl |
Origin of Product |
United States |
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